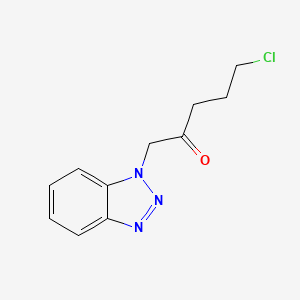

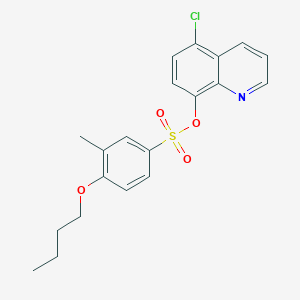

![molecular formula C24H20N4O2S3 B2715714 N2,N5-bis(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2,5-dicarboxamide CAS No. 476355-81-4](/img/structure/B2715714.png)

N2,N5-bis(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2,5-dicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N2,N5-bis(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2,5-dicarboxamide” is a synthetic thiophene derivative . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with trifluoroacetic anhydride . This reaction was carried out via a microwave-assisted Gewald reaction with K2CO3 as a heterogeneous solid base catalyst .Molecular Structure Analysis

The molecular structure of this compound was confirmed using 1H, 13C nuclear magnetic resonance (NMR), and liquid chromatography–mass spectrometry (LC–MS) spectra . The X-ray diffraction analysis reveals that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar .科学的研究の応用

Organic Electronics and Photovoltaics

The development of non-fullerene electron acceptors for solution-processable bulk-heterojunction solar cells has seen the incorporation of thiophene and benzo[b]thiophene derivatives. For instance, a study introduced a solution-processable, non-fullerene electron acceptor comprising dibenzosilole and 1,3-indanedione building blocks, demonstrating the potential of such materials in enhancing power conversion efficiency in organic photovoltaic cells (Patil et al., 2015).

Photochromic Materials

Compounds related to N2,N5-bis(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2,5-dicarboxamide have been utilized in creating thermally irreversible and fatigue-resistant photochromic systems. These materials exhibit reversible photocyclization, leading to stable, colored forms under specific conditions, highlighting their potential in developing novel photochromic devices (Uchida et al., 1990).

Heterocyclic Synthesis

The reactivity of thiophene derivatives towards nitrogen nucleophiles has been explored for the synthesis of various heterocyclic compounds. Such reactivity paves the way for the development of a wide range of pharmaceuticals and biologically active molecules (Mohareb et al., 2004).

Anticancer Agents

A novel approach in anticancer drug design involves the synthesis of polyfunctionally substituted heterocyclic compounds derived from thiophene and benzo[b]thiophene derivatives. These compounds have shown promising antitumor activities against several cancer cell lines, indicating their potential in cancer therapy (Shams et al., 2010).

Coordination Chemistry

The synthesis and characterization of metal complexes with thiophene-derived ligands have been studied, contributing to the understanding of coordination chemistry and the development of new materials with potential electronic, catalytic, and photophysical properties (Ouyang et al., 2015).

将来の方向性

The future directions for this compound could involve further structure optimization and in-depth studies as a possible 5-lipoxygenase (5-LOX) inhibitor . Given the wide range of therapeutic properties of thiophene derivatives, there is great interest in synthesizing and investigating new structural prototypes with more effective pharmacological activity .

特性

IUPAC Name |

2-N,5-N-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O2S3/c25-11-15-13-5-1-3-7-17(13)32-23(15)27-21(29)19-9-10-20(31-19)22(30)28-24-16(12-26)14-6-2-4-8-18(14)33-24/h9-10H,1-8H2,(H,27,29)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISAFIYFVQHFIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(S3)C(=O)NC4=C(C5=C(S4)CCCC5)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

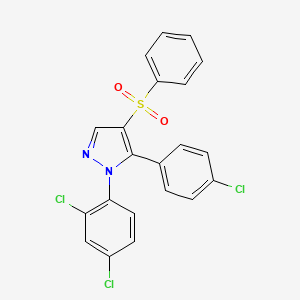

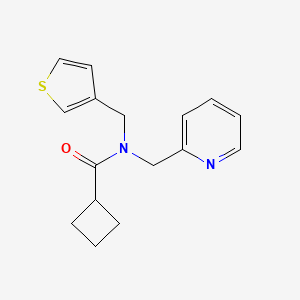

![1-[(3,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2715635.png)

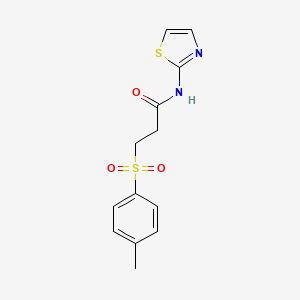

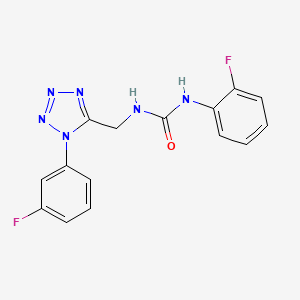

![6-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2715636.png)

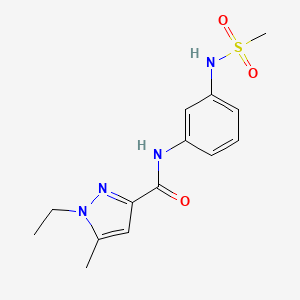

![N-(cyanomethyl)-2-[methyl(2-nitrophenyl)amino]acetamide](/img/structure/B2715640.png)

![2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-propylacetamide](/img/structure/B2715642.png)

![(2E)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2715646.png)

![Triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B2715647.png)

![N-(4-ethylphenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2715652.png)